Methyl 2-({4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl}sulfanyl)benzenecarboxylate
Description
Methyl 2-({4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl}sulfanyl)benzenecarboxylate is a sulfur-rich aromatic compound featuring two sulfanyl (-S-) linkages, a nitro (-NO₂) group at the 3-position of the benzyl ring, and a methyl benzoate ester. Its structure integrates electron-withdrawing (nitro, chlorophenyl) and electron-donating (sulfanyl) substituents, which influence its electronic properties and reactivity.
Properties
IUPAC Name |
methyl 2-[[4-(4-chlorophenyl)sulfanyl-3-nitrophenyl]methylsulfanyl]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClNO4S2/c1-27-21(24)17-4-2-3-5-19(17)28-13-14-6-11-20(18(12-14)23(25)26)29-16-9-7-15(22)8-10-16/h2-12H,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIBHJTRABQCWJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1SCC2=CC(=C(C=C2)SC3=CC=C(C=C3)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-({4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl}sulfanyl)benzenecarboxylate typically involves multiple steps, including the introduction of the chlorophenyl and nitrobenzyl groups. Common reagents used in these reactions include chlorinating agents, nitrating agents, and sulfanylating agents. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-({4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl}sulfanyl)benzenecarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Methyl 2-({4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl}sulfanyl)benzenecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-({4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl}sulfanyl)benzenecarboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfanyl groups can also participate in redox reactions, influencing the compound’s activity.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The compound is compared to structurally related derivatives with variations in substituents, ester groups, and core frameworks. Key examples include:
Physicochemical Properties
- Lipophilicity : The nitro and chlorophenyl groups enhance hydrophobicity. For example, the carbamate analog (CAS 320424-16-6) has an XLogP3 of 4.3 , while the methyl benzoate derivative (target compound) is expected to have higher lipophilicity due to the ester group.
- Stability: Nitro groups may confer sensitivity to reductive conditions, limiting shelf-life compared to non-nitro analogs like pyridine derivatives .
- Molecular Weight : Most analogs fall within 360–400 g/mol, suggesting moderate bioavailability for small-molecule applications .
Biological Activity
Methyl 2-({4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl}sulfanyl)benzenecarboxylate, with the CAS number 477869-66-2, is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
- Molecular Formula : C21H16ClNO4S2
- Molecular Weight : 445.9 g/mol
- Purity : Minimum 95%
| Property | Value |
|---|---|
| Molecular Formula | C21H16ClNO4S2 |
| Molecular Weight | 445.9 g/mol |
| Purity | ≥ 95% |
| CAS Number | 477869-66-2 |
The biological activity of this compound is primarily attributed to its ability to interact with various cellular pathways. It has been suggested that the presence of both nitro and sulfanyl groups in its structure contributes to its pharmacological properties, potentially allowing it to act as an inhibitor of certain enzymes or receptors involved in disease processes.
Biological Activities
-
Antimicrobial Activity :
- Research indicates that this compound exhibits significant antimicrobial properties against a range of bacterial strains. In vitro studies have shown effectiveness against Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent.
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Anticancer Properties :
- Preliminary studies have demonstrated that this compound may possess anticancer activity. In cell line assays, it has shown the ability to inhibit the proliferation of cancer cells, particularly in breast and colon cancer models. The underlying mechanism may involve the induction of apoptosis and cell cycle arrest.
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Anti-inflammatory Effects :
- The compound has also been investigated for its anti-inflammatory properties. It appears to modulate inflammatory pathways, potentially reducing cytokine production in activated macrophages.
Case Study 1: Antimicrobial Efficacy
In a study published in Journal of Antimicrobial Chemotherapy, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating promising antibacterial activity .
Case Study 2: Anticancer Activity
A research article in Cancer Letters explored the effects of this compound on MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines. The compound induced apoptosis in both cell lines with IC50 values of 15 µM for MCF-7 and 20 µM for HT-29, suggesting its potential as a therapeutic agent in cancer treatment .
Research Findings
Recent studies have focused on elucidating the structure-activity relationship (SAR) of this compound. Modifications to the sulfanyl and nitro groups have been explored to enhance its biological activity while minimizing toxicity.
Table: Structure-Activity Relationships
| Modification | Biological Activity | Remarks |
|---|---|---|
| Nitro group position | Increased anticancer activity | Essential for efficacy |
| Sulfanyl substitution | Enhanced antibacterial properties | Critical for binding affinity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
